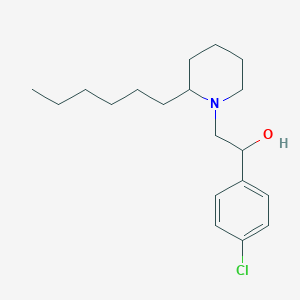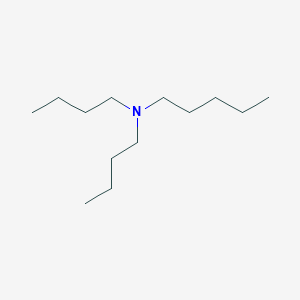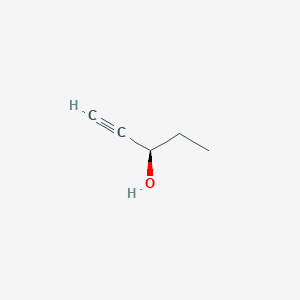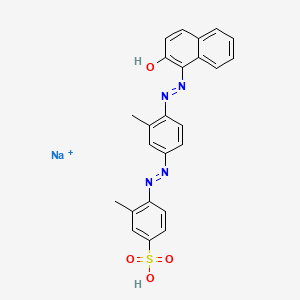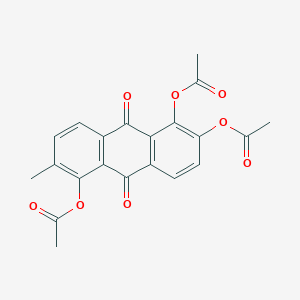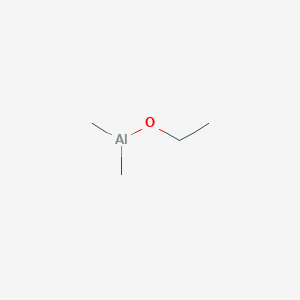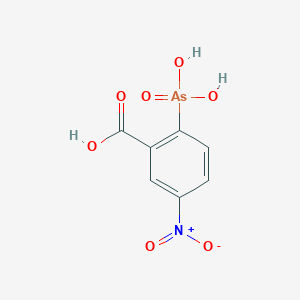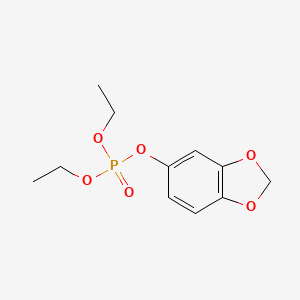
Cadmium;thulium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium;thulium is a compound formed by the combination of cadmium and thulium. Cadmium is a transition metal with the chemical symbol Cd and atomic number 48, known for its toxicity and use in various industrial applications . Thulium, on the other hand, is a rare earth element with the chemical symbol Tm and atomic number 69, known for its unique properties and applications in high-tech fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;thulium compounds typically involves the reaction of cadmium salts with thulium salts under controlled conditions. One common method is the co-precipitation technique, where cadmium and thulium salts are dissolved in a suitable solvent and then precipitated out by adding a precipitating agent . The resulting precipitate is then filtered, washed, and dried to obtain the this compound compound.
Industrial Production Methods: Industrial production of this compound compounds may involve more advanced techniques such as high-temperature solid-state reactions or hydrothermal synthesis. These methods allow for better control over the purity and crystallinity of the final product. For example, a high-temperature solid-state reaction involves mixing cadmium oxide and thulium oxide powders and heating them to a high temperature in a controlled atmosphere to form the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium;thulium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, cadmium can react with oxygen to form cadmium oxide, while thulium can form various oxides and halides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include oxygen, halogens, and acids. For example, cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas . Thulium can react with halogens to form thulium halides, such as thulium chloride or thulium fluoride .
Major Products: The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, the reaction of this compound with oxygen can produce cadmium oxide and thulium oxide, while reactions with halogens can produce cadmium halides and thulium halides .
Applications De Recherche Scientifique
Cadmium;thulium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, these compounds are studied for their potential use in catalysis and materials science . In biology and medicine, this compound compounds are investigated for their potential use in imaging and therapeutic applications . For example, thulium-doped fiber lasers are used in medical applications such as soft-tissue surgery due to their ability to produce high-power laser beams at specific wavelengths .
Mécanisme D'action
The mechanism of action of cadmium;thulium compounds involves their interaction with various molecular targets and pathways. Cadmium can interact with proteins and enzymes, disrupting their function and leading to toxic effects . Thulium, on the other hand, can interact with biological molecules and tissues, producing effects such as fluorescence or photothermal effects . The combination of these two elements in a single compound can result in unique mechanisms of action that are still being explored in scientific research.
Comparaison Avec Des Composés Similaires
Cadmium;thulium compounds can be compared with other similar compounds, such as cadmium;ytterbium or cadmium;erbium compounds. For example, cadmium;ytterbium compounds may have different optical properties compared to this compound compounds, making them suitable for different applications in materials science and technology .
Propriétés
Numéro CAS |
12050-32-7 |
|---|---|
Formule moléculaire |
CdTm |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
cadmium;thulium |
InChI |
InChI=1S/Cd.Tm |
Clé InChI |
UWKJIUHGWAYSML-UHFFFAOYSA-N |
SMILES canonique |
[Cd].[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)

